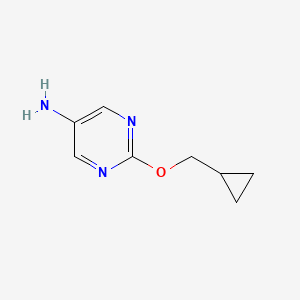

2-(Cyclopropylmethoxy)pyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

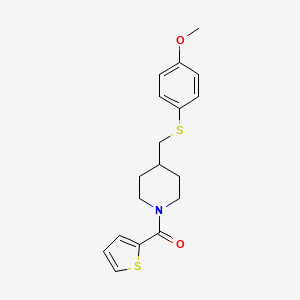

The compound 2-(Cyclopropylmethoxy)pyrimidin-5-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, which makes them of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the paper titled "One-Pot Procedure for the Synthesis of N-Substituted 2-(Arylmethyl)pyrrolidines from 1-Aryl-2-cyclopropylalkynes and Primary Amines by a Hydroamination/Cyclopropylimine Rearrangement/Reduction Sequence" describes a one-pot procedure that involves a hydroamination followed by a cyclopropylimine rearrangement and reduction to produce N-substituted pyrrolidines . Although this paper does not directly describe the synthesis of this compound, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex and is often elucidated using techniques such as X-ray diffraction. For example, the paper "Synthesis, Crystal and Biological Activity of 5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine" provides an analysis of the crystal structure of a related pyrimidine derivative, which was confirmed by element analysis, IR, 1H NMR, and X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The paper "Aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one" discusses the aminolysis of a pyrimidine derivative, which is successful under certain conditions and can lead to the formation of new amino derivatives . This suggests that this compound could also participate in aminolysis reactions, potentially leading to new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. The paper "Progress in 5H benzopyrano[4,3-d]pyrimidin-5-amine series: 2-methoxy derivatives effective as antiplatelet agents with analgesic activity" reports on the antiplatelet and analgesic activities of 2-methoxy pyrimidine derivatives . These biological activities suggest that the physical and chemical properties of these compounds are conducive to interaction with biological targets. Similarly, this compound may exhibit unique physical and chemical properties that could be explored for potential biological activities.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Pyranopyrimidine scaffolds, closely related to pyrimidine derivatives, are crucial in the pharmaceutical industry due to their synthetic applications and bioavailability. Recent studies have explored synthetic pathways and the use of hybrid catalysts (e.g., organocatalysts, metal catalysts) for developing pyranopyrimidine derivatives. Such research underscores the importance of pyrimidine compounds in drug development and the synthesis of lead molecules (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Applications

Research on pyrimidines has demonstrated their potential anti-inflammatory effects, attributed to their ability to inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. This indicates the therapeutic potential of pyrimidine derivatives in treating inflammation-related conditions (Rashid et al., 2021).

Structural Activity Relationships (SAR)

Investigations into the structural activity relationships of pyrimidine derivatives have shown that substituent positions significantly influence biological activity. This research provides insights into the design and optimization of pyrimidine-based compounds for various biomedical applications, including antimicrobial and anticancer therapies (Natarajan et al., 2022).

Mécanisme D'action

While the specific mechanism of action for 2-(Cyclopropylmethoxy)pyrimidin-5-amine is not mentioned in the search results, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDUKTWBOBVGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)